molecular formula C6H7NO B092022 2-Acetylpyrrole CAS No. 1072-83-9

2-Acetylpyrrole

Cat. No.: B092022
CAS No.: 1072-83-9
M. Wt: 109.13 g/mol
InChI Key: IGJQUJNPMOYEJY-UHFFFAOYSA-N
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Description

2-Acetylpyrrole is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring with an acetyl group attached at the second position. Its molecular formula is C6H7NO, and it is known for its distinctive aroma, often described as popcorn-like . This compound is found in various natural sources, including roasted foods, and plays a significant role in flavor chemistry.

Biochemical Analysis

Biochemical Properties

2-Acetylpyrrole is involved in biochemical reactions that contribute to the aroma of food products. It interacts with various enzymes and proteins during these reactions. For instance, it undergoes alkylation reaction with alkyl iodide in a benzene/solid KOH system in the presence of 18-crown-6 to yield the corresponding 1-alkyl derivative .

Cellular Effects

This compound has been found to protect primary cultured rat hepatocytes against D-galactosamine (GalN) cytotoxicity . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can undergo alkylation reactions with alkyl iodide, suggesting potential binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound, with a boiling point of 220°C

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It has been found to protect rat hepatocytes against cytotoxicity , suggesting potential therapeutic applications at certain dosages.

Metabolic Pathways

It is known to be a product of the Friedel–Crafts acylation of pyrrole , suggesting it may interact with enzymes or cofactors involved in this process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl iodides and potassium hydroxide are typical reagents.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acid.

    Reduction: 2-Ethylpyrrole.

    Substitution: 1-Alkyl-2-acetylpyrrole.

Scientific Research Applications

2-Acetylpyrrole has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Acetylpyrrole stands out due to its distinctive popcorn-like aroma and its superior antioxidant properties compared to other pyrrole-containing compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJQUJNPMOYEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047084
Record name 2-Acetylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma
Record name 2-Acetylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 2-pyrrolyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220.00 °C. @ 760.00 mm Hg
Record name 2-Acetylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water and ether, Soluble (in ethanol)
Record name Methyl 2-pyrrolyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1072-83-9
Record name 2-Acetylpyrrole
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Record name 2-Acetylpyrrole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ACETYLPYRROLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42861
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Record name Ethanone, 1-(1H-pyrrol-2-yl)-
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Record name 2-Acetylpyrrole
Source EPA DSSTox
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Record name 1-(1H-pyrrol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Record name 2-ACETYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K28W7PM6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Acetylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90 °C
Record name 2-Acetylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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